![molecular formula C20H13ClO3 B5684336 3-[(2-chlorobenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5684336.png)
3-[(2-chlorobenzyl)oxy]-6H-benzo[c]chromen-6-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-chlorobenzyl)oxy]-6H-benzo[c]chromen-6-one typically involves the reaction of 2-chlorobenzyl alcohol with 6H-benzo[c]chromen-6-one under specific conditions. One common method is the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-[(2-chlorobenzyl)oxy]-6H-benzo[c]chromen-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The chlorobenzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups in place of the chlorobenzyl moiety.
Scientific Research Applications
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting specific enzymes or receptors.
Material Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Biological Studies: It can be used as a probe or marker in biochemical assays to study enzyme activity or cellular processes.
Mechanism of Action
The mechanism of action of 3-[(2-chlorobenzyl)oxy]-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The pathways involved can include signal transduction, gene expression regulation, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 3-[(2-chlorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
- 2-oxo-2H-chromen-7-yl 4-chlorobenzoate
Uniqueness
3-[(2-chlorobenzyl)oxy]-6H-benzo[c]chromen-6-one is unique due to its specific substitution pattern and the presence of the chlorobenzyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Biological Activity
3-[(2-chlorobenzyl)oxy]-6H-benzo[c]chromen-6-one is a synthetic organic compound belonging to the benzo[c]chromene class. Its unique structure, characterized by a benzo[c]chromene core substituted with a chlorobenzyl ether, suggests potential for various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. This article provides a comprehensive overview of its biological activity based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₁₅ClO₂, with a molecular weight of approximately 300.76 g/mol. The presence of the chlorine atom in the chlorobenzyl moiety may influence its electronic properties and biological reactivity.
The mechanism of action for this compound involves interaction with specific molecular targets, potentially modulating pathways related to inflammation and cell proliferation. It is hypothesized that it may act as a phosphodiesterase inhibitor, which could account for its anti-inflammatory and anticancer activities .
Biological Activities
Research indicates that compounds within the benzo[c]chromene class exhibit various biological activities:
- Anti-inflammatory Activity : Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes.
- Antioxidant Properties : The compound has shown potential in scavenging free radicals, which can protect cells from oxidative stress.
- Anticancer Effects : Similar structural analogs have demonstrated cytotoxic effects against various cancer cell lines, indicating that this compound may also possess anticancer properties.
Data Table: Summary of Biological Activities
Biological Activity | Evidence/Source |
---|---|
Anti-inflammatory | Inhibition of pro-inflammatory cytokines |
Antioxidant | Free radical scavenging activity |
Anticancer | Cytotoxic effects on cancer cell lines |
Case Studies and Research Findings
- In Vitro Studies : A study evaluated the cytotoxicity of benzo[c]chromene derivatives against human cancer cell lines. Results indicated that certain derivatives, including those similar to this compound, exhibited significant growth inhibition at micromolar concentrations (IC50 values ranging from 1 to 10 µM) .
- Phosphodiesterase Inhibition : Research on related compounds has shown promising results as phosphodiesterase inhibitors, with IC50 values around 3.67 ± 0.47 μM for optimal derivatives. This suggests potential therapeutic applications in conditions like asthma and cancer where phosphodiesterase modulation is beneficial .
- Neuroprotective Effects : Investigations into the neuroprotective capabilities of benzo[c]chromene derivatives have indicated that they may enhance cognitive function and protect against neurodegenerative diseases by modulating neuroinflammatory responses .
Properties
IUPAC Name |
3-[(2-chlorophenyl)methoxy]benzo[c]chromen-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClO3/c21-18-8-4-1-5-13(18)12-23-14-9-10-16-15-6-2-3-7-17(15)20(22)24-19(16)11-14/h1-11H,12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FITYQFLNJYYSOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC3=C(C=C2)C4=CC=CC=C4C(=O)O3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.